molecular formula C11H15N3O2 B13687481 Methyl 4-(1-Piperazinyl)nicotinate

Methyl 4-(1-Piperazinyl)nicotinate

Cat. No.: B13687481
M. Wt: 221.26 g/mol
InChI Key: ZSLBPXFDLGXROG-UHFFFAOYSA-N
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Description

Methyl 4-(1-Piperazinyl)nicotinate is a chemical compound with the molecular formula C11H15N3O2. It is a derivative of nicotinic acid and piperazine, combining the structural features of both. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(1-Piperazinyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloronicotinic acid with piperazine in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Temperature: 60-80°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic or basic catalyst (e.g., HCl or NaOH)

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-Piperazinyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions include various substituted piperazine and nicotinate derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

Methyl 4-(1-Piperazinyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(1-Piperazinyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with various biological targets, modulating their activity. The nicotinate part of the molecule may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a vasodilator.

    Piperazine derivatives: A broad class of compounds with diverse pharmacological activities, including antihistamines and antipsychotics.

Uniqueness

Methyl 4-(1-Piperazinyl)nicotinate is unique due to its combined structural features of nicotinic acid and piperazine, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 4-piperazin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-8-13-3-2-10(9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3

InChI Key

ZSLBPXFDLGXROG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1)N2CCNCC2

Origin of Product

United States

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